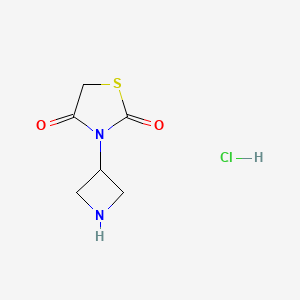

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride

Vue d'ensemble

Description

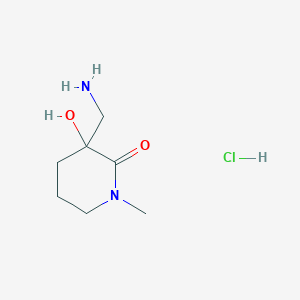

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety is a heterocyclic structure that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazolidin-2,4-dione derivatives often involves environmentally friendly methods . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .Molecular Structure Analysis

The molecular structure of thiazolidin-2,4-dione (also called glitazone) consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis

Thiazolidin-2,4-dione derivatives are synthesized through various chemical reactions. For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Applications De Recherche Scientifique

Antimicrobial Agent

The TZD scaffold has been recognized for its antimicrobial properties. Specifically, the compound can act as an antimicrobial agent by inhibiting cytoplasmic Mur ligases. These enzymes are crucial for the biosynthesis of the bacterial cell wall, making them a target for antibacterial drugs .

Antioxidant Activity

As an antioxidant, this compound can scavenge reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism. ROS are known to cause oxidative stress, leading to cellular damage and diseases. By neutralizing ROS, the compound can help in preventing oxidative stress-related conditions .

Hypoglycemic Agent

One of the most significant applications of TZD derivatives is their role as hypoglycemic agents. They exhibit this activity by improving insulin resistance through the activation of PPAR-γ receptors. This mechanism is particularly beneficial in the treatment of type 2 diabetes, where insulin resistance is a major concern .

Mécanisme D'action

Target of Action

The primary targets of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride are the PPARγ (peroxisome proliferator-activated receptors gamma) and cytoplasmic Mur ligase enzyme . These targets play a crucial role in the biological functioning of the compound .

Mode of Action

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride interacts with its targets by stimulating the PPARγ receptor and inhibiting the cytoplasmic Mur ligase enzyme . This interaction leads to changes in the cellular environment, including improved insulin resistance through PPAR-γ receptor activation, inhibition of microbial growth, and scavenging of reactive oxygen species (ROS) .

Biochemical Pathways

The action of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. The activation of the PPARγ receptor leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .

Result of Action

The molecular and cellular effects of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride’s action include improved insulin resistance, inhibition of microbial growth, and antioxidant activity . These effects contribute to the compound’s potential as an antimicrobial, antioxidant, and anticancer agent .

Orientations Futures

The future directions for research on 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride and similar compounds could involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . Additionally, the development of environmentally friendly methods for their synthesis could be another area of focus .

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEMWSSELLFNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)

![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)